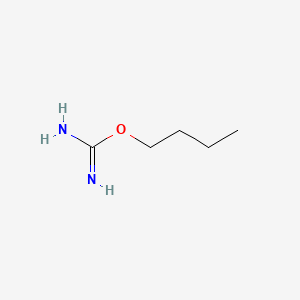

O-Butylisourea

Description

Contextualization within Organic Synthesis and Reagent Chemistry

In the broad field of organic synthesis, the formation of ester and ether linkages is a fundamental transformation. O-Butylisourea and its derivatives serve as important reagents in this context, primarily acting as alkylating agents. They are particularly recognized for their ability to facilitate the esterification of carboxylic acids under mild conditions. The general reactivity of O-alkylisoureas stems from the electrophilic nature of the alkyl group attached to the oxygen, which can be transferred to a nucleophile, such as a carboxylate anion. The driving force for this reaction is the formation of a stable urea (B33335) byproduct.

The utility of O-alkylisoureas, including the butyl variant, has been significantly enhanced through the development of polymer-supported versions. These solid-phase reagents offer advantages in terms of simplified purification, as the urea byproduct can be easily removed by filtration, making them suitable for high-throughput synthesis and the creation of chemical libraries. tcichemicals.com

Evolution of O-Alkylisoureas as Synthetic Intermediates and Reagents

The exploration of O-alkylisoureas as synthetic tools has a history stretching back several decades. Early work in the mid-20th century laid the groundwork for their preparation and initial characterization. For instance, a 1947 study by P. A. Ongley described the preparation of n-Butyl Iso-urea n-Butyl Sulphate by reacting urea with n-butyl sulphate at temperatures between 100-120°C. natlib.govt.nz The resulting compound was characterized as a viscous oil, and its salicylate (B1505791) derivative was reported to have a melting point of 157°C. natlib.govt.nz

Historically, O-alkylisoureas were also recognized as valuable intermediates for the synthesis of other classes of compounds. In 1960, Shirai and Sugino reported the use of O-alkylisoureas in the synthesis of biguanides through condensation with guanidine (B92328). soton.ac.uk This highlights the early understanding of their reactivity and potential in constructing more complex molecular frameworks.

In more recent times, the focus has shifted towards the development of more sophisticated O-alkylisourea reagents, often with bulky substituents on the nitrogen atoms, such as N,N'-diisopropyl or dicyclohexyl groups. These modifications enhance the stability and selectivity of the reagents. The use of copper salts as catalysts for the synthesis of O-alkylisoureas from carbodiimides and alcohols has become a standard and efficient method. google.com This has broadened their applicability, particularly in the protection of carboxylic acids during the total synthesis of complex natural products. soton.ac.uk For example, N,N'-diisopropyl-O-tert-butylisourea is a widely used reagent for the introduction of the tert-butyl ester protecting group. google.comthieme-connect.comjst.go.jpbeilstein-journals.org

The following table provides data for a commonly used, related compound, O-tert-Butyl-N,N'-diisopropylisourea, to illustrate the general properties of this class of reagents, as specific data for the unsubstituted this compound is limited in contemporary literature.

| Property | Value |

| IUPAC Name | tert-butyl N,N'-di(propan-2-yl)carbamimidate |

| Molecular Formula | C11H24N2O |

| Molecular Weight | 200.32 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 61 °C / 10 mmHg |

| Purity | >98.0% |

Data for O-tert-Butyl-N,N'-diisopropylisourea

Detailed Research Findings

The primary application of O-alkylisoureas in contemporary research is the esterification of carboxylic acids. The reaction proceeds by the activation of the carboxylic acid, followed by nucleophilic attack of the carboxylate on the alkyl group of the isourea. This process is highly efficient and chemoselective.

A typical procedure for esterification using an O-alkylisourea involves reacting the carboxylic acid with an excess of the O-alkylisourea derivative in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. The reaction can be carried out at room temperature or with gentle heating.

For instance, the tert-butyl esterification of N-Boc-serine can be achieved in good yield by reacting it with O-tert-Butyl-N,N'-diisopropylisourea. The reaction mixture is typically stirred overnight, and the product is isolated after a simple workup to remove the N,N'-diisopropylurea byproduct. tcichemicals.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

57536-14-8 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

butyl carbamimidate |

InChI |

InChI=1S/C5H12N2O/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H3,6,7) |

InChI Key |

RVBFJJRQNLWPJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Butylisourea and Its Analogs

Strategic Development of O-Butylisourea Synthesis

The synthesis of O-alkylisoureas, including this compound, serves as a critical step for various applications in organic chemistry, particularly as intermediates for creating substituted guanidinium (B1211019) compounds and as reagents for esterification. google.comgoogle.com Traditional methods for preparing O-alkylisoureas, such as the reaction of urea (B33335) with alkylating agents like dialkyl sulfates, have presented significant safety and control challenges. google.comgoogle.com The poor solubility of urea in reagents like dimethyl sulfate (B86663) can lead to a slow initial reaction, followed by a rapid, potentially uncontrollable acceleration as the urea dissolves. google.comgoogle.com This has driven the development of more refined and safer synthetic strategies.

Optimization of Reaction Conditions and Reagent Stoichiometry

The optimization of reaction conditions is a fundamental aspect of modern synthetic chemistry, aiming to maximize yield, purity, and efficiency while minimizing reaction time and waste. nih.govprismbiolab.com Methodologies such as "One Factor at a Time" (OFAT) and "Design of Experiments" (DoE) are employed to systematically investigate the impact of various parameters like temperature, solvent, and reagent concentrations. prismbiolab.combeilstein-journals.org

In the context of this compound synthesis, stoichiometry—the quantitative relationship between reactants and products—is crucial. pressbooks.pub Balancing the chemical equation is the first step in any stoichiometric calculation. libretexts.orgyoutube.com For the synthesis of O-alkylisoureas, the molar ratios of the starting materials, such as urea and the alkylating agent, must be carefully controlled to ensure complete conversion and to avoid the formation of byproducts. google.com For instance, when reacting O-alkylisourea acid salts with amines to form guanidinium compounds, the molar ratio of the isourea to the amine is typically in the range of 2:1 to 1:2, with an excess of the isourea being favorable when the amine is expensive. google.com

Continuous-flow reactors offer a significant advantage for managing highly exothermic reactions, such as those involved in some O-alkylisourea syntheses. google.com By continuously feeding reactants into the reactor at controlled rates, issues with heat dissipation and reaction control associated with batch processes can be mitigated. google.com This approach allows for maintaining optimal temperature ranges (e.g., 40-200°C) and leads to a purer product in high yield. google.com

Catalytic Approaches in O-Alkylisourea Formation (e.g., Copper(I) Catalysis)

Catalysis plays a pivotal role in the formation of O-alkylisoureas, offering milder reaction conditions and improved efficiency. Copper(I) and Copper(II) catalysts have been effectively used in the synthesis of O-alkylisoureas from alcohols and carbodiimides. soton.ac.ukacs.org For example, polymer-supported O-alkylisoureas can be prepared by reacting an alcohol with a polymer-supported carbodiimide (B86325) in the presence of copper(II) catalysis. acs.org

Copper(I) triflate has been found to be an effective catalyst for the synthesis of certain O-alkylisourea derivatives, particularly when other copper sources like copper(I) chloride prove difficult to remove from the reaction mixture. soton.ac.uk The choice of solvent is also critical; for instance, using anhydrous DMF instead of THF can prevent the formation of urea byproducts in the synthesis of polymer-supported O-trimethylsilylisourea. soton.ac.uk Copper complexes can also serve as catalysts in subsequent reactions, such as the aerobic oxidation of alcohols. researchgate.net

Challenges in the Synthesis of Specific O-Alkylisourea Derivatives (e.g., Sterically Hindered Variants)

The synthesis of sterically hindered O-alkylisourea derivatives, such as the tert-butyl variant, presents significant challenges. Attempts to synthesize polymer-supported O-tert-butylisourea using various conditions have often resulted in the formation of only residual carbodiimide and urea, with no significant amount of the desired isourea being observed. soton.ac.uk This difficulty is attributed to the propensity of the tert-butyl group to facilitate an E1-type elimination on the isourea, a reaction that can be induced by the Lewis acidity of the copper catalyst. soton.ac.uk

The synthesis of esters from tertiary alcohols is also a known challenge in organic synthesis, often requiring specific activating agents and conditions to overcome the steric hindrance. google.com

This compound as a Reagent in Complex Organic Synthesis

O-alkylisoureas, including this compound, are valuable reagents in organic synthesis, primarily for the esterification of carboxylic acids. soton.ac.uk This method is particularly useful for introducing protecting groups on carboxylic acids and has been employed in the total synthesis of natural products. soton.ac.uk

Esterification of Carboxylic Acids via this compound Mediation

The reaction of carboxylic acids with O-alkylisoureas provides a mild and chemoselective method for ester formation. soton.ac.ukorganic-chemistry.org The process involves the activation of the carboxylic acid by the isourea, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then readily reacts with an alcohol to form the corresponding ester and a stable urea byproduct, such as dicyclohexylurea (DCU) when using dicyclohexylcarbodiimide (B1669883) (DCC) to generate the isourea in situ. organic-chemistry.org

This method is advantageous because it can be performed under neutral or mildly basic conditions and tolerates a wide range of functional groups, including alcohols, phenols, and protected amines. soton.ac.ukorgsyn.org The reaction can also be accelerated using microwave irradiation, significantly reducing reaction times to as little as five minutes without compromising yield or purity. organic-chemistry.orgresearchgate.net

The general mechanism for carbodiimide-mediated esterification, which proceeds through an O-acylisourea intermediate, is depicted below:

| Step | Description |

| 1 | The carboxylic acid adds to the carbodiimide (e.g., DCC) to form the O-acylisourea intermediate. |

| 2 | The alcohol nucleophilically attacks the activated acyl group of the intermediate. |

| 3 | The ester is formed along with the urea byproduct. |

This table is a simplified representation of the Steglich esterification mechanism. organic-chemistry.org

Stereo- and Regioselective Esterification Applications

The use of O-alkylisoureas in esterification reactions can proceed with a clean inversion of configuration at a stereocenter, making it a valuable tool for stereoselective synthesis. organic-chemistry.orgresearchgate.net This has been validated using substrates like menthol, which is a hindered secondary alcohol. researchgate.net The ability to control stereochemistry is crucial in the synthesis of chiral molecules, such as pharmaceuticals and natural products. google.comnih.gov For example, in the synthesis of (-)-viridiofungin A, a diacid was converted to its di-tert-butyl ester using N,N'-diisopropyl-O-tert-butylisourea. nih.govbeilstein-journals.org

Integration into Total Synthesis of Natural Products (e.g., Citrafungin A, Doliculide, Zaragozic Acid C)

The strategic application of O-alkylisoureas is evident in the total synthesis of several complex natural products. These reagents provide a mild and selective method for esterification, a crucial step in the assembly of these intricate molecular architectures.

In the formal total synthesis of the fungal inhibitor (+)-Citrafungin A , N,N'-diisopropyl-O-t-butylisourea was employed to convert (R)-malic acid into its di-t-butyl ester. researchgate.net This reaction proceeded by stirring the components in dichloromethane (B109758) at room temperature for three days, affording the desired product after filtration and purification. researchgate.net

The total synthesis of Zaragozic Acid C , a potent inhibitor of squalene (B77637) synthase, also features the use of an O-alkylisourea derivative. synarchive.comnih.gov Specifically, N,N'-diisopropyl-O-tert-butylisourea was utilized for the protection of carboxylic acid functionalities within a key intermediate. synarchive.comyoutube.com This step highlights the chemoselectivity of O-alkylisoureas, as they can esterify carboxylic acids in the presence of other sensitive functional groups like hydroxyls. soton.ac.uk In one approach to Zaragozic Acid C, three carboxylic acid groups were protected in a single step using a tertiary butyl isourea derivative. youtube.com

While direct examples for the synthesis of Doliculide using this compound were not prominently found, the syntheses of this marine cyclodepsipeptide involve complex esterification and macrolactamization steps where similar coupling reagents are often employed. ethz.chnih.govnih.gov The principles of activating carboxylic acids for ester formation are central to such syntheses.

Table 1: Application of O-Alkylisoureas in Natural Product Synthesis

| Natural Product | O-Alkylisourea Derivative Used | Purpose | Reference |

| (+)-Citrafungin A | N,N'-diisopropyl-O-t-butylisourea | Esterification of (R)-malic acid | researchgate.net |

| Zaragozic Acid C | N,N'-diisopropyl-O-tert-butylisourea | Protection of carboxylic acid groups | synarchive.comyoutube.com |

Polymer-Supported O-Alkylisoureas in Solid-Phase Synthesis

The immobilization of O-alkylisoureas on a solid support represents a significant advancement, enabling cleaner and more efficient synthetic processes. soton.ac.uksoton.ac.uk Polymer-supported O-alkylisoureas are prepared by reacting an alcohol with a polymer-supported carbodiimide, a reaction often catalyzed by copper(II). acs.orgnih.gov These solid-phase reagents can then be used to alkylate carboxylic acids to form esters. acs.orgnih.gov

A key advantage of this methodology is the simplified purification process; the resin-bound urea byproduct is easily removed by simple filtration. acs.orgnih.gov This "catch-and-release" strategy involves "catching" primary alcohols on the resin as isoureas, followed by "release" as esters upon treatment with a carboxylic acid. nih.gov These reactions can be accelerated using microwave irradiation, significantly reducing reaction times to as little as 3-5 minutes without compromising yield or chemoselectivity. acs.orgnih.govnih.gov This method has been successfully applied to produce a variety of esters, including methyl, benzyl, and allyl esters. acs.orgnih.gov

Etherification of Alcohols Facilitated by this compound

O-alkylisoureas, such as O-benzylisourea, can be used for the O-benzylation of alcohols, a type of etherification reaction. soton.ac.uksoton.ac.uk This transformation is typically facilitated by the presence of a Lewis acid catalyst. soton.ac.uksoton.ac.uk While the primary application of O-alkylisoureas is often esterification, their use in forming ethers demonstrates their versatility in constructing C-O bonds. Other methods for ether synthesis include the Williamson ether synthesis, hydroalkoxylation of allenes, and various catalyzed couplings of alcohols. organic-chemistry.orgmasterorganicchemistry.com

Cyclization Reactions Utilizing O-Alkylisourea Intermediates

O-alkylisoureas serve as reactive intermediates that facilitate intramolecular cyclization reactions, leading to the formation of important heterocyclic structures. soton.ac.uksoton.ac.uk

O-alkylisoureas are instrumental in the cyclization of β-hydroxyamides to produce 2-oxazolines. soton.ac.uksoton.ac.uksigmaaldrich.com This transformation is a key method for synthesizing this class of heterocyclic compounds. The reaction proceeds through the activation of the hydroxyl group by the isourea, followed by intramolecular attack by the amide nitrogen. Other reagents like DAST and Deoxo-Fluor can also effect this cyclization. organic-chemistry.orgorganic-chemistry.org

In a similar fashion, O-alkylisoureas can be used as reactive intermediates for the cyclization of N-hydroxyalkylsulfonamides to form cyclic sulfonamides. soton.ac.uksoton.ac.ukresearchgate.net This method provides a valuable route to this class of sulfur-containing heterocycles, which are of interest in medicinal chemistry.

Conversion of Alcohols to Haloalkanes Through this compound Activation

A novel application of O-alkylisoureas is their role in the conversion of alcohols to haloalkanes. soton.ac.uk This transformation involves a newly discovered activation mechanism using acetyl halides. soton.ac.uk The O-alkylisourea, formed in situ from the alcohol, is activated by the acetyl halide, facilitating the displacement of the hydroxyl group (via the isourea intermediate) by a halide ion. soton.ac.uksoton.ac.uk This provides an efficient, one-pot method for synthesizing haloalkanes from alcohols. soton.ac.uksoton.ac.uk Traditional methods for this conversion often involve reagents like hydrogen halides, phosphorus halides (PCl₅, PBr₃), or thionyl chloride (SOCl₂). chemguide.co.ukdocbrown.infoyoutube.com

Table 2: Summary of Synthetic Applications of O-Alkylisoureas

| Transformation | Substrate | Product | Key Feature | References |

| Esterification | Carboxylic Acid + Alcohol | Ester | Mild, chemoselective | soton.ac.ukacs.orgnih.govnih.gov |

| Etherification | Alcohol + O-Benzylisourea | Benzyl Ether | Lewis acid catalysis | soton.ac.uksoton.ac.uk |

| Cyclization | β-Hydroxyamide | 2-Oxazoline | Intermediate activation | soton.ac.uksoton.ac.uksigmaaldrich.com |

| Cyclization | N-Hydroxyalkylsulfonamide | Cyclic Sulfonamide | Intermediate activation | soton.ac.uksoton.ac.ukresearchgate.net |

| Halogenation | Alcohol | Haloalkane | Activation with acetyl halides | soton.ac.uksoton.ac.uk |

Role in Nitrogen-Containing Heterocycle Synthesis

This compound serves as a valuable synthon in the construction of various nitrogen-containing heterocyclic systems. Its primary role is not typically as a direct ring-closing agent but as a precursor for guanidine (B92328) and biguanide (B1667054) moieties, which are then cyclized to form heterocycles. The reaction of this compound with primary amines or amine derivatives is a key step, leading to the formation of substituted guanidines. These guanidine derivatives are versatile intermediates in the synthesis of heterocycles like pyrimidines and 1,3,5-triazines. beilstein-journals.org

A significant application involves the reaction of O-alkylisoureas with guanidine to produce biguanides. beilstein-journals.org For instance, N¹-butylbiguanide, a compound structurally derivable from this compound's reactivity, can be synthesized, and this class of compounds serves as a precursor to various heterocyclic structures. beilstein-journals.org Biguanides are known starting materials for creating heterocycles such as 1,3,5-triazines and pyrimidines. beilstein-journals.org The general pathway involves the condensation of the biguanide unit with a suitable dielectrophilic partner.

The synthesis of substituted guanidines from this compound and a corresponding amine provides a foundational building block for more complex structures. These guanidines can undergo cyclocondensation reactions with α,β-unsaturated ketones, β-dicarbonyl compounds, or other bifunctional reagents to yield a diverse array of heterocyclic rings.

Table 1: Heterocyclic Systems Derived from O-Alkylisourea Precursors

| Precursor | Reagent | Resulting Heterocycle Class | Ref. |

| N-Alkylguanidine | β-Dicarbonyl Compound | Substituted Pyrimidine | beilstein-journals.org |

| N,N'-Dialkylguanidine | Phosgene equivalent | Triazinone derivative | |

| Biguanide | Ester/Acid Chloride | 1,3,5-Triazine derivative | beilstein-journals.org |

This table illustrates the general synthetic pathways where guanidines and biguanides, derivable from O-alkylisoureas like this compound, act as key intermediates in forming nitrogen-containing heterocycles.

Protecting Group Chemistry Leveraging this compound Derived Moieties

The reactivity of this compound makes it a useful reagent in the context of protecting group chemistry, primarily through the modification of amine functionalities. While O-tert-butylisourea is more commonly cited for the protection of carboxylic acids via tert-butyl ester formation, the analogous reaction of this compound with amines offers a method for transforming a primary or secondary amine into a guanidinium group. This transformation effectively alters the nucleophilicity and basicity of the original amino group, thus "protecting" it from participating in undesired side reactions during a synthetic sequence. nih.gov

The process, known as guanidinylation, converts a nucleophilic amine into a strongly basic guanidinium ion which is protonated and non-nucleophilic under a wide range of pH conditions. This strategy is crucial in the synthesis of complex natural products and pharmaceuticals containing the guanidine functional group. nih.gov

The guanidinylation of an amine with this compound proceeds by the nucleophilic attack of the amine onto the isourea, with the subsequent elimination of butanol. The resulting guanidine is significantly more basic than the starting amine. In a multi-step synthesis, this modification can prevent the amine from reacting with electrophiles. The original amino group can often be regenerated, although the stability of the guanidine group means it is often incorporated as a permanent feature of the target molecule rather than a temporary protecting group. nih.gov

However, the high basicity of the resulting guanidine can sometimes interfere with subsequent reaction steps. This has led to the development of guanidinylating agents where the guanidine moiety itself is protected, for example, with Boc or Cbz groups. nih.gov In this context, a protected this compound derivative could be envisioned for more sensitive substrates.

Table 2: Modification of Amine Properties via Guanidinylation

| Functional Group | Reagent | Resulting Group | Key Property Change |

| Primary Amine (R-NH₂) | This compound | N-substituted Guanidine | Increased basicity, altered nucleophilicity |

| Secondary Amine (R₂NH) | This compound | N,N-disubstituted Guanidine | Increased basicity, steric hindrance |

This table summarizes how this compound modifies the chemical nature of amines, a core principle of protecting group strategies.

Elucidation of Reaction Mechanisms and Kinetics in O Butylisourea Chemistry

Mechanistic Pathways of O-Butylisourea Mediated Transformations

O-alkylisoureas, such as this compound, are primarily involved in the alkylation of nucleophiles, particularly carboxylic acids, to form esters. organic-chemistry.orgnih.gov The mechanistic pathways of these transformations, along with the closely related and extensively studied O-acylisourea intermediates, are governed by a series of competing reactions including nucleophilic attack and intramolecular rearrangements. wikipedia.orgnih.gov

Nucleophilic Attack and Rearrangement Mechanisms

The central mechanistic role of isoureas involves their function as activated species susceptible to nucleophilic attack or internal rearrangement.

In the esterification of carboxylic acids, this compound acts as an alkylating agent. The reaction is believed to proceed via protonation of the imino nitrogen, which enhances the electrophilicity of the butyl group's alpha-carbon, making it susceptible to nucleophilic attack by a carboxylate anion. This SN2-type reaction results in the formation of the corresponding butyl ester and an N,N'-disubstituted urea (B33335) as a byproduct. This process is particularly effective for creating esters with a clean inversion of configuration at the alcohol's stereocenter if one is present. nih.gov

In the more widely studied context of carbodiimide-mediated couplings, a carboxylic acid first adds to a carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. thermofisher.comfiveable.me This intermediate is then subject to several competing nucleophilic attack pathways:

Attack by an external amine: This is the desired pathway in amide synthesis, leading to the formation of an amide bond and a urea byproduct. wikipedia.org

Attack by an alcohol: This leads to the formation of an ester, a reaction known as the Steglich esterification. fiveable.me

Attack by a second carboxylic acid: This results in the formation of a symmetric acid anhydride, which can then acylate an amine or alcohol. wikipedia.orgrsc.org

Hydrolysis: In aqueous solutions, the O-acylisourea intermediate can be attacked by water, which regenerates the carboxylic acid and consumes the carbodiimide. thermofisher.comnih.gov

A significant competing pathway for all O-acylisourea intermediates is an intramolecular O→N acyl migration. researchgate.netthieme-connect.de This rearrangement leads to the formation of a highly stable and generally unreactive N-acylurea, which represents a common and often problematic side product in carbodiimide-mediated coupling reactions. nih.govnih.govresearchgate.net This process is an intramolecular nucleophilic substitution where the imino nitrogen of the isourea attacks the acyl carbonyl carbon. thieme-connect.deunimi.it

Elucidation of Key Intermediates and Transition States

The transient nature of the key intermediates in isourea chemistry makes their direct observation challenging, with their existence often inferred from kinetic data and trapping experiments. nih.gov

Key Intermediates: The primary reactive intermediate in carbodiimide-mediated reactions is the O-acylisourea . nih.govrsc.org It is this species that is susceptible to the desired nucleophilic attack or the undesired intramolecular rearrangement. Depending on the reaction conditions and the presence of other nucleophiles, a symmetric anhydride can also be a key intermediate, formed from the reaction of the O-acylisourea with a second equivalent of the carboxylic acid. wikipedia.orgrsc.org In reactions involving additives like N-hydroxysuccinimide (NHS), an NHS-ester is formed, which is more stable than the O-acylisourea but still sufficiently reactive towards amines. thermofisher.comrsc.org

Transition States: A transition state is a high-energy, short-lived atomic configuration that cannot be isolated. mdpi.com In the context of this compound chemistry, several transition states can be conceptualized. For the SN2 alkylation of a carboxylic acid by this compound, the transition state would involve the partial formation of the new oxygen-carbon bond of the ester and the partial breaking of the oxygen-carbon bond within the isourea. For the O→N acyl rearrangement of an O-acylisourea, the transition state involves a strained, cyclic arrangement as the imino nitrogen attacks the carbonyl carbon. The geometry of this transition state is sterically demanding, which influences its rate of formation. nih.gov The stability of these transition states, and thus the reaction rates, are significantly influenced by factors such as solvent polarity. wikipedia.orgresearchgate.net

Catalytic Activation Mechanisms (e.g., Acetyl Halide Activation)

While O-alkylisoureas are themselves reagents, their reactivity can be enhanced through specific activation mechanisms. A novel activation pathway for O-alkylisoureas involves the use of acetyl halides. This method has been shown to facilitate an efficient one-pot conversion of alcohols into the corresponding haloalkanes, where the isourea acts as a reactive intermediate in the halogenation process. soton.ac.uk

Kinetic Studies of this compound Reactions

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them, further elucidating the mechanistic pathways.

Rate Law Determination and Kinetic Isotope Effects

The rate law is an equation that connects the reaction rate with the concentrations of the reactants. nih.gov For carbodiimide-mediated reactions that form O-acylisourea intermediates, kinetic studies have provided significant mechanistic understanding. In the formation of an amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and HOBt, the rate-determining step was found to be the initial reaction between the carboxylic acid and EDC to form the O-acylisourea. nih.gov The study determined that the reaction rate was independent of the HOBt concentration. The pH dependence of the rate constants was consistent with a second-order reaction between the doubly protonated form of EDC and the carboxylate anion. nih.gov

| Reactants | Rate-Determining Step | Reaction Order | Rate Constant (k) |

|---|---|---|---|

| Carboxylic Acid + EDCIH₂²⁺ | Formation of O-Acylisourea | Second-order | 4.1 x 10⁴ M⁻¹s⁻¹ at 20°C |

A Kinetic Isotope Effect (KIE) is the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. rsc.org The study of KIEs can be a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking or bond-forming events in the rate-determining step. rsc.org For instance, in the alkylation of a carboxylic acid with this compound, substituting the alpha-carbons of the butyl group with ¹³C could reveal the degree to which the C-O bond is broken in the transition state of the SN2 reaction. To date, specific KIE studies on this compound reactions are not widely reported in the literature, but this technique remains a valuable potential avenue for deeper mechanistic investigation.

Influence of Solvent and Temperature on Reaction Rates

The rates of reactions involving this compound and its analogs are highly dependent on both solvent and temperature. These parameters can often be tuned to favor the desired reaction pathway over side reactions.

Influence of Solvent: The choice of solvent can dramatically affect the reaction outcome, particularly in carbodiimide chemistry. The intramolecular rearrangement of O-acylisourea to the undesired N-acylurea is a key example. This side reaction is minimized in solvents with low dielectric constants, such as dichloromethane (B109758) or chloroform. wikipedia.org Conversely, the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can significantly increase the formation of the N-acylurea byproduct. thieme-connect.de This is because polar solvents can stabilize the charge separation present in the transition state of the rearrangement. Protic solvents, especially water, can lead to hydrolysis of the reactive isourea intermediates. thermofisher.comnih.gov

| Solvent Type | Example Solvents | Effect on N-Acylurea Formation |

|---|---|---|

| Low Polarity / Nonpolar | Dichloromethane, Chloroform, Benzene | Minimized |

| Polar Aprotic | DMF, Acetonitrile, DMSO | Increased |

| Aqueous / Protic | Water | Promotes hydrolysis of O-acylisourea |

Influence of Temperature: Temperature has a significant impact on reaction kinetics, generally increasing the rate of all reactions involved. However, it can disproportionately affect competing pathways. In carbodiimide couplings, higher temperatures have been shown to favor the O→N acyl rearrangement, leading to increased yields of the N-acylurea side product. nih.govthieme-connect.de Therefore, these reactions are often conducted at lower temperatures (e.g., 0 °C) to suppress this undesired pathway. The relationship between temperature and the rate constant is typically described by the Arrhenius equation, which can be used to determine the activation energy of the reaction. copernicus.orgnih.gov

Advanced Analytical Methodologies for Characterization in O Butylisourea Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating O-Butylisourea from complex mixtures and quantifying its presence. These techniques are prized for their sensitivity and ability to resolve structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly useful for the analysis of volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS can be employed to separate it from other reaction components or impurities. scribd.com

For a successful GC-MS analysis, derivatization may be required to increase the volatility of polar analytes like this compound. sigmaaldrich.com A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). biomedpharmajournal.org The GC is typically equipped with a capillary column, such as one with a 5% phenyl polysiloxane phase, which separates compounds based on their boiling points and interactions with the stationary phase. wikipedia.org Following separation, the molecules are ionized, commonly by electron impact (EI), and the resulting fragments are analyzed by the mass spectrometer to generate a unique mass spectrum that serves as a molecular fingerprint. sigmaaldrich.com

A documented GC-MS analysis identified this compound with a retention time of 4.146 minutes. scribd.com This specific retention time is a key identifier under the given chromatographic conditions.

Table 1: GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Retention Time (min) | 4.146 | scribd.com |

This table presents the retention time for this compound as identified in a specific GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variations, such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), are indispensable for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. measurlabs.comnih.gov These techniques are highly sensitive and specific, making them ideal for quantifying trace amounts of substances in complex matrices. measurlabs.comizsum.it

In LC-MS/MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. measurlabs.com The use of tandem mass spectrometry (MS/MS) allows for enhanced selectivity and structural elucidation by fragmenting a specific parent ion and analyzing its daughter ions. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which results in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net

For the analysis of this compound and related compounds, a typical UHPLC-MS/MS method would involve a C18 reversed-phase column for separation. frontiersin.orgmdpi.com The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., containing ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). frontiersin.orgnih.gov Detection is achieved using an electrospray ionization (ESI) source, which is well-suited for polar molecules.

Table 2: Illustrative UHPLC-MS/MS Method Parameters

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | Reversed-phase C18 | frontiersin.orgmdpi.com |

| Mobile Phase A | Water with additive (e.g., ammonium acetate, formic acid) | frontiersin.orgnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | frontiersin.orgnih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | frontiersin.orgmdpi.com |

This table outlines typical parameters for a UHPLC-MS/MS method that could be applied to the analysis of this compound, based on methods for similar organic molecules.

Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. libretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in Both ¹H NMR and ¹³C NMR spectra are typically acquired to fully characterize a compound like this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). msu.edu For a related compound, N,N'-diisopropyl-O-tert-butylisourea, the tert-butyl protons would be expected to appear as a singlet in the aliphatic region of the spectrum. scispace.com

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often results in a spectrum with one peak per carbon, unless molecular symmetry exists. bhu.ac.in In the case of an isourea derivative, the carbonyl-like carbon of the isourea functional group would be expected to have a characteristic chemical shift in the downfield region of the spectrum. For example, in a similar structure, a carboxylic acid carbonyl carbon appears around δ 172.3. scispace.com

Table 3: Representative ¹H and ¹³C NMR Data for a Related Isourea Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| ¹H | 7.43-7.21 | m | Aromatic protons | scispace.com |

| ¹H | 3.20 | dd | CH | scispace.com |

This table shows representative NMR data for a related isourea derivative, illustrating the types of signals that would be analyzed for this compound.

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule. libretexts.org It works on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that match its vibrational modes. wikipedia.org An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). wikipedia.org

For this compound, characteristic IR absorption bands would be expected for the C=N double bond, the C-O single bond, the N-H bonds, and the C-H bonds of the butyl group. The presence of an N-H bond gives rise to a strong, somewhat broad band in the region of 3100-3500 cm⁻¹. utdallas.edu The C=O bond of a carbonyl group, for comparison, shows a strong, sharp absorption around 1710-1720 cm⁻¹. utdallas.edu In a related isobiuret structure, the N-H deformation vibration was observed at 1555 cm⁻¹, which is a key indicator of the structure. google.com The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule as a whole. oelcheck.com

Table 4: Characteristic Infrared Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Source |

|---|---|---|

| N-H Stretch | 3100 - 3500 | utdallas.edu |

| C-H Stretch (Aliphatic) | ~3000 | utdallas.edu |

| C=N Stretch | ~1650 (Varies) | libretexts.org |

| N-H Bend (Deformation) | ~1555 | google.com |

This table summarizes the expected IR absorption regions for the key functional groups within this compound.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule. measurlabs.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to four or more decimal places. larancelab.com This high level of precision allows for the calculation of a unique elemental formula for a given mass, which is a powerful tool for confirming the identity of a newly synthesized compound or an unknown substance. measurlabs.com

In the analysis of this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, in the characterization of a related isourea derivative, HRMS (using electrospray ionization, ES) determined the mass of the protonated molecule ([M+H]⁺) to be 515.4940, which was in close agreement with the calculated mass of 515.4935. soton.ac.uk This level of accuracy provides strong evidence for the assigned structure.

Table 5: Example of HRMS Data for a Related Compound

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

|---|

This table provides an example of the high-precision data obtained from an HRMS analysis of a compound related to this compound, demonstrating the technique's utility in confirming molecular formulas.

X-ray Diffraction and Crystallography (for Crystalline Derivatives)

X-ray diffraction (XRD) is a powerful analytical technique for determining the crystallographic structure of crystalline materials. measurlabs.com It provides detailed information about the arrangement of atoms, bond lengths, and angles within a crystal lattice. measurlabs.comub.edu For crystalline derivatives of this compound, single-crystal X-ray diffraction can offer unambiguous proof of structure and stereochemistry.

While direct single-crystal XRD data for this compound itself is not prominently available in the reviewed literature, the technique has been instrumental in characterizing related isourea derivatives and reaction products. For instance, the structure of a bulky isourea, (OMe)(NHDipp)C(NDipp) (where Dipp = 2,6-iPr2C6H3), was confirmed by X-ray diffraction analysis, providing crucial evidence for its formation. acs.org Similarly, the absolute configuration of a fused substituted aminopyrrolidine derivative, which was synthesized using reagents that can include isourea functionalities, was determined using X-ray crystallography. google.com

The general methodology involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. ub.edu This pattern is a unique fingerprint of the crystal's internal structure. The data collected can be used to generate a three-dimensional model of the molecule, such as an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram, which visually represents the atoms and their thermal vibrations. ub.edugoogle.com

Powder X-ray diffraction (PXRD) is another application of this technique, often used to analyze polycrystalline materials or to identify different crystalline phases (polymorphs) of a compound. researchgate.net This can be particularly relevant when studying the solid-state properties of this compound derivatives.

The table below summarizes the application of X-ray crystallography in the study of compounds structurally related to or synthesized in reactions involving isoureas.

| Compound/Derivative | Analytical Goal | Key Finding from X-ray Crystallography |

| (OMe)(NHDipp)C(NDipp) | Structural Confirmation | Confirmed the successful synthesis and structure of this bulky isourea derivative. acs.org |

| (3S)-3-(3-hydroxy-1-propyl)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid tert-butyl ester | Determination of Absolute Configuration | Elucidated the absolute stereochemistry of the molecule. google.com |

| Triferrocenyl trithiophosphite | Conformational Analysis | Revealed a totally asymmetric structure with different orientations of the ferrocenylthio groups. beilstein-journals.org |

| Copper(II) complexes of 1-amidinoisourea derivatives | Structural Determination | Determined the coordination geometry and molecular structure of the metal complexes. upce.cz |

| Heptacoordinated Mn(II) and Co(II) Complexes | Structural Determination | Confirmed the heptacoordinated nature of the metal centers and the tridentate binding of the ligand. scirp.org |

Hyphenated and Advanced Analytical Approaches in this compound Chemical Research

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures in chemical research. nih.govchromatographytoday.com These techniques offer enhanced sensitivity, selectivity, and the ability to identify and quantify components in a single run. ijpsjournal.comchemijournal.com For this compound and its reaction products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijpsjournal.com It is well-suited for the analysis of volatile and thermally stable compounds. chemijournal.com In the context of this compound research, GC-MS can be used to:

Monitor the progress of reactions involving this compound.

Identify and quantify volatile byproducts.

Assess the purity of this compound samples.

The process involves injecting a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for identification. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing compounds that are not suitable for GC, such as those that are thermolabile, have a high molecular weight, or are non-volatile. nih.govactascientific.com It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the analytical power of mass spectrometry. nih.gov In this compound research, LC-MS can be applied to:

Analyze complex reaction mixtures containing this compound, its derivatives, and other non-volatile products. mdpi.com

Purify and isolate specific derivatives for further study.

Perform quantitative analysis of this compound in various matrices.

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information by inducing fragmentation of selected ions. nih.govwaterandwastewater.com This is particularly useful for confirming the structure of newly synthesized this compound derivatives.

The following table outlines the utility of these hyphenated techniques in the study of this compound and related compounds.

| Technique | Principle | Application in this compound Research | Information Obtained |

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. ijpsjournal.com | Analysis of volatile starting materials, products, and byproducts in reactions involving this compound. | Component identification, purity assessment, and quantification of volatile species. chemijournal.com |

| LC-MS | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by mass-based detection. nih.gov | Analysis of non-volatile or thermally sensitive this compound derivatives and reaction mixtures. actascientific.com | Molecular weight determination, structural elucidation (especially with MS/MS), and quantification of non-volatile components. waterandwastewater.com |

| LC-NMR | Combines the separation of LC with the structural elucidation power of Nuclear Magnetic Resonance spectroscopy. chromatographytoday.com | Detailed structural analysis of isolated this compound derivatives without the need for off-line purification. | Unambiguous structure determination and stereochemical analysis. irjes.com |

In addition to GC-MS and LC-MS, other advanced analytical methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are routinely used to characterize this compound and its derivatives, providing information on functional groups and molecular structure, respectively. waterandwastewater.comgoogle.com

Theoretical and Computational Chemistry Studies of O Butylisourea

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure, molecular modeling and dynamics are used to study the physical movements and conformational flexibility of molecules. nih.gov

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com O-Butylisourea, with its flexible butyl chain, can exist in numerous conformations. A study would first use molecular mechanics (a faster, classical physics-based method) to search for low-energy conformers, which would then be further analyzed using more accurate DFT or ab initio methods. mdpi.com

Molecular Dynamics (MD) simulations track the positions and velocities of atoms in a molecule over time, simulating its behavior in a given environment (e.g., in an aqueous solution). rsc.orgrsc.org An MD simulation of this compound could reveal:

How the molecule folds and changes shape at a given temperature. researchgate.net

The stability of different conformers over time. mdpi.com

Interactions with solvent molecules, such as water, by analyzing properties like the number of hydrogen bonds and the structure of the surrounding hydration shell. researchgate.net

Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. arxiv.org This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction rate. researchgate.netresearchgate.net

For this compound, researchers could investigate reactions such as its decomposition or its role in esterification. soton.ac.uk The process would involve:

Locating Stationary Points: The geometries of the reactant(s), product(s), and the transition state are optimized. researchgate.net

Calculating Activation Energy: The energy difference between the reactants and the transition state, known as the activation barrier or activation energy, is calculated. nih.gov A lower barrier indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface. researchgate.net

The results are often visualized in a reaction energy profile, as shown in the hypothetical example below.

| Reaction Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | CCSD(T)/CBS | 0.0 |

| Transition State | CCSD(T)/CBS | Data Placeholder |

| Products | CCSD(T)/CBS | Data Placeholder |

This table is for illustrative purposes only, as specific data for this compound was not found.

In-Silico Approaches for Ligand-Reagent Interaction Analysis (if applicable)

In-silico (computer-based) methods are used to study how a molecule (a ligand) interacts with another molecule or a larger system, such as an enzyme. If this compound were being studied for its potential biological activity or as a reagent, these methods would be applicable.

This analysis could involve:

Molecular Docking: Predicting the preferred orientation of this compound when it binds to a target protein's active site. This helps in understanding the binding mechanism and predicting binding affinity.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method where the chemically active part of a system (e.g., the reacting atoms of this compound and the enzyme's active site) is treated with high-accuracy quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with more efficient molecular mechanics. This allows for the study of reactions in complex biological environments.

Exploration of O Butylisourea S Role in Catalytic Systems

O-Butylisourea as a Component in Catalyzed Organic Reactions

This compound's utility in catalyzed organic reactions stems from its ability to act as a precursor to reactive intermediates or to modify the properties of catalytic species.

The design of ligands is a cornerstone of homogeneous transition metal catalysis, as ligands can modulate the steric and electronic properties of the metal center, thereby controlling its reactivity and selectivity. nih.gov While direct use of this compound as a primary ligand is not extensively documented, its derivatives, particularly ureas, are gaining attention as sterically undemanding pro-ligands in palladium catalysis. nih.gov For instance, N-arylureas have been shown to be effective in the Pd-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.gov This suggests a potential for this compound-derived structures to be explored in ligand design.

In metal-catalyzed reactions, O-alkylisoureas, including this compound, are primarily recognized for their role in facilitating esterification and amidation reactions. They serve as efficient coupling reagents, often activated by a metal catalyst. For example, copper-catalyzed domino reactions have been developed where an intermolecular nucleophilic addition of an α-hydroxy carboxylic acid ester to a carbodiimide (B86325) (a related class of compounds) is a key step. researchgate.net This highlights the potential for metal catalysts to mediate reactions involving the isourea functional group.

The development of novel catalytic systems is crucial for expanding the scope of organic synthesis. mdpi.com The table below summarizes some metal-catalyzed reactions where isourea or related urea (B33335) functionalities play a role.

| Catalyst System | Reaction Type | Role of Urea/Isourea Derivative | Reference |

| Palladium | Heteroannulation | Sterically undemanding pro-ligand | nih.gov |

| Copper | Domino Reaction | Reactant/Intermediate | researchgate.net |

| Rhodium | Allylic Alkylation | (Hypothetical) Potential for ligand modification | rsc.org |

| Iron | Cyclization | Reactant leading to N-heterocycles | mdpi.com |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a powerful alternative to metal-based catalysts, often with advantages in terms of lower toxicity and cost. organic-chemistry.orgscienceopen.com While the direct application of this compound as an organocatalyst is still a nascent field, its structural motifs are present in established classes of organocatalysts like ureas and thioureas. uni-giessen.de These catalysts typically operate through hydrogen bonding interactions to activate substrates. mdpi.com

Hypothetically, the isourea functionality, with its hydrogen bond donor and acceptor sites, could be incorporated into more complex molecular scaffolds to create novel organocatalysts. For example, cinchona-based organocatalysts are effective in a variety of stereoselective transformations, and their structures are often modified to enhance their catalytic activity and facilitate recycling. beilstein-journals.org The incorporation of an this compound moiety could potentially modulate the catalyst's solubility and electronic properties.

Emerging research in organocatalysis focuses on the development of catalysts that can be easily recovered and reused. beilstein-journals.org The lipophilic nature of the butyl group in this compound could be exploited in designing catalysts that are soluble in non-polar solvents, allowing for easy separation from polar reaction products.

Solid-Phase Catalysis and Support Immobilization Strategies with O-Alkylisourea Derivatives

The immobilization of catalysts on solid supports is a key strategy for simplifying purification, enabling catalyst recycling, and adapting processes for continuous flow systems. nih.govmdpi.com O-Alkylisourea derivatives have been successfully employed in solid-phase synthesis.

A notable application is the "catch and release" strategy for ester formation. In this approach, an alcohol is "caught" on a solid support by reacting it with an immobilized carbodiimide to form a solid-supported isourea. This immobilized intermediate is then "released" as an ester upon treatment with a carboxylic acid. researchgate.net This method demonstrates the utility of the isourea linkage in solid-phase organic synthesis.

The immobilization of enzymes and other catalysts is a rapidly developing field. researchgate.net Strategies often involve the covalent attachment of the catalytic species to a solid matrix. mdpi.com While not directly involving this compound, the principles of catalyst immobilization could be applied to develop solid-supported catalysts based on isourea or related structures. For example, a catalytically active molecule containing a reactive group could be anchored to a polymer resin functionalized with this compound.

The table below outlines some strategies for catalyst immobilization where isourea derivatives could potentially be applied.

| Immobilization Strategy | Support Material | Potential Application for O-Alkylisourea | Reference |

| Covalent Attachment | Polymer Resin | "Catch and release" synthesis of esters | researchgate.net |

| Adsorption | Silica Gel | Support for a catalytically active isourea derivative | beilstein-journals.org |

| Entrapment | Metal-Organic Framework (MOF) | Encapsulation of a molecular catalyst containing an isourea moiety | fraunhofer.de |

Mechanistic Insights into Catalytic Cycles Involving this compound (e.g., role in intermediate activation)

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. princeton.edu In reactions involving this compound, the key mechanistic step is often the activation of a carboxylic acid.

The reaction of a carboxylic acid with an O-alkylisourea, such as this compound, results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack. The driving force for this reaction is the formation of a stable urea byproduct.

For example, in an esterification reaction, the O-acylisourea intermediate is attacked by an alcohol to yield the desired ester and N,N'-disubstituted urea. This process is particularly useful for the synthesis of esters from sterically hindered alcohols, where traditional acid-catalyzed esterification methods may be inefficient. researchgate.net

Computational studies, such as those using density functional theory (DFT), can provide valuable insights into the energetics of catalytic cycles. rsc.orgorganic-chemistry.org While specific DFT studies on this compound-mediated reactions are not widely reported, analogies can be drawn from studies on similar systems. For instance, the activation of substrates by organocatalysts often involves a lowering of the activation energy barrier for the rate-determining step. organic-chemistry.org A similar principle would apply to the activation of carboxylic acids by this compound.

The catalytic cycle for an this compound-mediated esterification can be summarized as follows:

Activation: The carboxylic acid protonates the this compound, increasing the electrophilicity of the carbonyl carbon of the carboxylic acid.

Intermediate Formation: The carboxylate attacks the protonated isourea to form the O-acylisourea intermediate.

Nucleophilic Attack: The alcohol attacks the carbonyl carbon of the O-acylisourea intermediate.

Product Formation and Catalyst Turnover: The tetrahedral intermediate collapses to form the ester, the urea byproduct, and regenerates any catalytic species that may be present.

Further mechanistic investigations, potentially employing in-situ spectroscopic techniques and computational modeling, will be essential for a more detailed understanding of the role of this compound in various catalytic systems. nih.gov

Investigations into O Butylisourea Interactions in Biocatalysis and Enzymatic Systems in Vitro

O-Butylisourea as a Substrate or Product in Model Enzymatic Transformations

An extensive review of scientific literature did not yield specific examples of this compound serving as either a substrate or a direct product in characterized enzymatic transformations. Enzymes are highly specific catalysts, and their activity is dictated by the three-dimensional structure of their active site, which must accommodate the substrate. nih.govwikipedia.org

In chemical synthesis, related compounds such as N,N'-diisopropyl-O-tert-butylisourea are employed to facilitate the formation of tert-butyl esters from carboxylic acids. google.comnih.govjst.go.jp This reaction is a cornerstone in the synthesis of complex molecules, including natural products and their derivatives. clockss.org For example, a patent for the synthesis of acromelic acids describes the use of N,N′-diisopropyl-O-tert-butylisourea for esterification, a critical chemical step in a multi-stage synthesis. jst.go.jp However, these transformations are typically mediated by chemical reagents rather than being enzyme-catalyzed.

The general scheme for an enzyme-catalyzed reaction involves the binding of a substrate (S) to an enzyme (E) to form an enzyme-substrate complex (ES), which then proceeds to form the product (P) and regenerate the free enzyme. libretexts.org

General Enzyme Reaction Scheme E + S ⇌ ES → E + P

Currently, there are no published studies identifying an enzyme that recognizes this compound as its specific substrate (S) to catalyze its conversion into a product (P), nor are there reports of it being the product of an enzymatic reaction.

Effects of this compound on Enzyme Activity and Kinetics (In Vitro)

The potential effects of this compound on the activity and kinetics of enzymes have not been a subject of detailed investigation in the available literature. Enzyme activity can be modulated by various molecules that can either inhibit or activate their catalytic function, thereby altering reaction rates. nih.govwikilectures.eu

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This inhibition can be competitive, where the inhibitor binds to the active site and prevents substrate binding, or non-competitive, where the inhibitor binds to an allosteric site, changing the enzyme's conformation. nih.govclockss.org Conversely, enzyme activators are molecules that bind to an enzyme and increase its activity, often by promoting a more catalytically efficient conformation. nih.govrsc.org

Studies on compounds with structural similarities, such as urea (B33335), have shown that they can influence enzyme activity and stability. nih.govnih.gov For instance, urea can act as a denaturant at high concentrations but can also surprisingly activate certain enzymes by promoting more open and flexible conformations that facilitate substrate binding. nih.gov However, no specific studies have been conducted to determine if this compound exhibits similar inhibitory or activatory properties on any given enzyme.

The rate of an enzyme-catalyzed reaction is influenced by factors such as substrate concentration, enzyme concentration, temperature, and the presence of modulators. infn.itresearchgate.net The Michaelis-Menten model is a fundamental equation used to describe the kinetics of many enzymes. libretexts.org

Michaelis-Menten Equation: v = (Vmax * [S]) / (Km + [S])

Where:

v is the initial reaction velocity.

Vmax is the maximum reaction velocity.

[S] is the substrate concentration.

Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, indicating the enzyme's affinity for the substrate. riken.jp

An inhibitor or activator would alter the apparent Km and/or Vmax values. The table below illustrates the expected kinetic effects of different types of inhibitors, though it must be stressed that no such data currently exists for this compound.

| Inhibition Type | Effect on Vmax | Effect on Km | Description |

|---|---|---|---|

| Competitive | Unchanged | Increases | Inhibitor binds only to the enzyme's active site, competing with the substrate. nih.gov |

| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site on the enzyme, affecting its catalytic efficiency but not substrate binding. clockss.org |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. |

Without experimental data, it is not possible to determine how this compound might modulate the reaction rate of any specific enzymatic process.

Biocatalytic Synthesis and Derivatization Approaches Utilizing this compound (Hypothetical or Emerging)

Biocatalysis is an increasingly important field for sustainable chemical synthesis, utilizing enzymes to perform highly selective transformations. frontiersin.orgchemrxiv.org These processes offer advantages such as mild reaction conditions and reduced environmental impact. wur.nl Enzymes are used for a wide range of reactions, including the synthesis of complex molecules like pharmaceuticals and specialty polymers. rsc.orgmdpi.comnih.gov

Despite the growth in biocatalytic methods, there are no current or emerging studies that describe the use of this compound as a substrate or building block in enzymatic synthesis or derivatization. The focus of biocatalysis is often on leveraging enzymes' natural functions or engineering them for novel reactivity on substrates that are structurally suited to their active sites. nih.govrsc.org The chemical reactivity of this compound as an alkylating agent for carboxylic acids has been well-established in organic synthesis, but this functionality has not been translated into a known biocatalytic application. thieme-connect.com Hypothetically, an enzyme could be engineered to utilize this compound for a specific transformation, but this remains a purely speculative area without supporting research.

Q & A

Basic: What are the standard protocols for synthesizing O-Butylisourea in academic laboratories?

Methodological Answer:

this compound is typically synthesized via the reaction of butylamine with cyanogen bromide or urea derivatives under controlled conditions. A common protocol involves:

- Step 1 : Mixing butylamine with cyanogen bromide in anhydrous ethanol at 0–5°C to prevent exothermic side reactions.

- Step 2 : Stirring for 12–24 hours under nitrogen atmosphere to ensure intermediate stability.

- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Purity is assessed using melting point analysis, NMR (¹H/¹³C), and FT-IR spectroscopy. Reproducibility requires strict control of stoichiometry and temperature .

Basic: How is this compound characterized spectroscopically, and what key peaks indicate its structure?

Methodological Answer:

Key spectroscopic markers include:

- ¹H NMR : A singlet at ~6.5 ppm (NH₂ protons) and triplet signals for the butyl chain (δ 0.9–1.6 ppm).

- ¹³C NMR : A carbonyl carbon at ~160 ppm (C=O) and carbons adjacent to the urea moiety at 35–45 ppm.

- FT-IR : Strong absorption at ~1670 cm⁻¹ (C=O stretch) and 3300–3450 cm⁻¹ (N-H stretches).

Researchers should cross-reference data with literature and validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. To address this:

Reproduce conditions : Ensure identical solvent, temperature, and concentration as cited studies.

Validate purity : Use HPLC or GC-MS to rule out byproducts.

Comparative analysis : Overlay spectra with published data (e.g., SDBS or Reaxys entries) and note shifts caused by deuterated solvents or pH variations.

For example, NH₂ proton signals may split in DMSO-d₆ due to hydrogen bonding, unlike in CDCl₃ .

Advanced: What experimental design principles apply to studying this compound’s stability under varying pH conditions?

Methodological Answer:

A robust stability study involves:

- Controlled variables : pH (1–14), temperature (25–60°C), and ionic strength.

- Kinetic sampling : Withdraw aliquots at timed intervals and quantify degradation via UV-Vis (λ_max ~260 nm) or HPLC.

- Data interpretation : Use Arrhenius plots to model degradation rates. For example, this compound degrades rapidly in acidic conditions (t₁/₂ < 1 hour at pH 2) but remains stable in neutral buffers .

Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Reaction pathways : Energy barriers for nucleophilic attacks or tautomerization.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization.

Validate models by comparing calculated NMR shifts or IR frequencies with experimental data. For instance, DFT can explain unexpected regioselectivity in alkylation reactions .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods due to potential amine vapors.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill management : Neutralize with dilute acetic acid and absorb with vermiculite.

- Waste disposal : Collect in halogen-free containers for incineration.

MSDS sheets should be reviewed for acute toxicity data (e.g., LD₅₀ in rodents: ~500 mg/kg) .

Advanced: How should researchers design a kinetic study to evaluate this compound’s catalytic activity in organic reactions?

Methodological Answer:

Substrate selection : Use model reactions (e.g., ester hydrolysis or Michael additions).

Rate measurement : Monitor product formation via GC or spectrophotometry.

Control experiments : Exclude autocatalysis by testing without the compound.

Data analysis : Apply the Michaelis-Menten model to determine k_cat and K_M. For example, this compound shows enhanced catalytic efficiency in polar aprotic solvents .

Advanced: What strategies mitigate side reactions during this compound’s functionalization?

Methodological Answer:

- Protecting groups : Temporarily block reactive NH₂ sites with Boc or Fmoc groups.

- Low-temperature reactions : Slow down competing pathways (e.g., <0°C for acylation).

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to direct regioselectivity.

Post-reaction, use quenching agents (e.g., aqueous NH₄Cl) to halt residual reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.